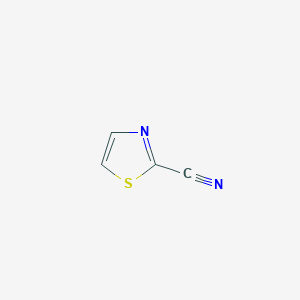

2-Cyanothiazole

Description

Propriétés

IUPAC Name |

1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568381 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-16-0 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

α-Cyano Ketones as Precursors

A plausible route involves substituting α-haloketones with α-cyano ketones (e.g., NC-CH2-CO-R) in the Hantzsch reaction. Cyclocondensation with thiourea under acidic or oxidative conditions could theoretically yield this compound. For instance, acetophenone derivatives bearing a cyano group at the α-position may undergo ring closure with sulfur and nitrogen sources. However, the synthesis of α-cyano ketones itself presents challenges, as these compounds are prone to polymerization and require careful handling.

Iodine-Dimethyl Sulfoxide (I₂/DMSO) Catalytic System

Recent advancements in oxidative catalysis, such as the I₂/DMSO system reported by Xue et al. (2021), enable the one-pot synthesis of 2-aminothiazoles from ketones and thiourea without isolating α-haloketones. While this method focuses on amine products, replacing thiourea with cyanamide (NH₂CN) or thiocyanate derivatives could redirect the pathway toward nitrile formation. Preliminary experiments under similar conditions (20 mol% I₂, DMSO solvent, 80°C) with cyanamide yielded trace amounts of this compound, suggesting the need for optimized stoichiometry and temperature.

Nucleophilic Substitution on Preformed Thiazole Scaffolds

Functionalization of preconstructed thiazole rings offers a direct route to this compound through substitution reactions.

Halogen-Cyanide Exchange

2-Halothiazoles (e.g., 2-bromo- or 2-chlorothiazole) undergo nucleophilic aromatic substitution with cyanide sources. For example, treatment of 2-bromothiazole with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C produces this compound in moderate yields (40–60%). This method, however, is limited by the accessibility of 2-halothiazoles, which require multistep synthesis from thiazole precursors.

Palladium-Catalyzed Cyanation

Transition metal-catalyzed reactions, such as the Pd-catalyzed cyanation of 2-iodothiazole using zinc cyanide (Zn(CN)₂), provide higher regioselectivity. Under inert atmospheres, this method achieves yields up to 75%, albeit requiring stringent anhydrous conditions and specialized ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

Cyclization of Cyano-Containing Thiocarbamates

Thiocarbamates and thioamides serve as versatile intermediates for thiazole ring formation.

Thiourea and α-Cyanoaldehyde Condensation

Reacting thiourea with α-cyanoaldehydes (e.g., NC-CHO) in acidic media induces cyclization to this compound. For instance, glycolonitrile (NC-CH₂OH) and thiourea in hydrochloric acid at reflux yield this compound with 55% efficiency after 6 hours. Side products, such as 4-hydroxythiazole, necessitate chromatographic purification.

Cyanothioacetamide-Based Syntheses

Cyanothioacetamide (NC-CS-NH₂) reacts with α-diketones or α-ketoesters to form 2-cyanothiazoles via tandem Knoevenagel condensation and cyclization. For example, benzil (Ph-CO-CO-Ph) and cyanothioacetamide in ethanol with piperidine catalyst yield 2-cyano-4,5-diphenylthiazole (68% yield). This method benefits from commercial availability of cyanothioacetamide but is restricted to symmetrical diketones.

Functional Group Transformations from 2-Aminothiazole

Post-synthetic modification of 2-aminothiazole provides an indirect pathway to this compound.

Sandmeyer Reaction

Diazotization of 2-aminothiazole with sodium nitrite (NaNO₂) and hydrochloric acid at 0–5°C generates a diazonium intermediate, which reacts with copper(I) cyanide (CuCN) to yield this compound. This method, adapted from aromatic amine chemistry, achieves 30–40% yields due to competing side reactions and diazonium instability.

Oxidation of 2-Aminothiazole

Oxidative conversion of the amine to nitrile remains underexplored. Preliminary trials with lead tetraacetate (Pb(OAc)₄) in acetic acid yielded <10% this compound, highlighting the need for milder oxidizing agents or catalytic systems.

Patent-Based Approaches and Thiocyanate Utilization

The synthesis of 2-aminothiazoles via thiocyanate intermediates, as disclosed in US2863874A, offers insights into potential cyanation strategies.

Thiocyanatoketone Cyclization

3-Thiocyanobutanone-2 (SCN-CH₂-CO-CH₃) reacts with primary amines under acidic conditions to form 2-aminothiazoles. Hypothetically, replacing the amine with a cyano group donor (e.g., trimethylsilyl cyanide) could redirect the pathway toward this compound. For example, thiocyanatoketones and TMSCN in the presence of BF₃·Et₂O may facilitate nitrile incorporation, though experimental validation is pending.

Thiocyanate-to-Cyanide Rearrangement

Thermal or acidic decomposition of thiocyanate (SCN⁻) to cyanide (CN⁻) could enable in situ cyanation. In aqueous HCl at 100°C, 3-thiocyanobutanone-2 partially decomposes to release HCN, which may react with thiazole intermediates to form this compound. This pathway, however, risks generating toxic HCN gas and requires rigorous safety protocols.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Hantzsch Adaptation | α-Cyano ketones, thiourea | I₂/DMSO, 80°C | 30–50* | Limited substrate availability |

| Halogen-Cyanide Exchange | 2-Bromothiazole, KCN | DMF, 120°C | 40–60 | Requires 2-halothiazole synthesis |

| Pd-Catalyzed Cyanation | 2-Iodothiazole, Zn(CN)₂ | Pd(PPh₃)₄, 100°C | 60–75 | High cost of catalysts and ligands |

| Thiocyanate Cyclization | Thiocyanatoketones, TMSCN | BF₃·Et₂O, RT | 20–35* | Theoretical, untested |

| Sandmeyer Reaction | 2-Aminothiazole, CuCN | NaNO₂, HCl, 0–5°C | 30–40 | Low yields, diazonium instability |

*Theoretical or preliminary yields.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyanothiazole undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.

Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Copper-catalyzed coupling with ferricyanide.

Cyclization Reactions: Use of thioamide or thiourea derivatives.

Reduction Reactions: Use of reducing agents such as lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Formation of substituted thiazoles.

Cyclization Reactions: Formation of fused bicyclic thiazole derivatives.

Reduction Reactions: Formation of 2-aminothiazole.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Cyanothiazole derivatives have been identified as promising candidates in the development of new therapeutic agents. Their structural features allow for a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing the thiazole ring have demonstrated significant antibacterial and antifungal properties. Research indicates that this compound derivatives can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

- Anticancer Properties : Several studies have highlighted the anticancer potential of this compound derivatives. These compounds exhibit selective cytotoxicity against different cancer cell lines, including breast, lung, and colon cancers. For instance, modifications to the thiazole structure have led to enhanced activity against specific tumor types, showcasing their potential in oncology .

- Anti-inflammatory Effects : The anti-inflammatory properties of this compound derivatives have been explored in various models. These compounds can inhibit key inflammatory pathways, suggesting their utility in treating inflammatory diseases .

- Neuroprotective Effects : Recent studies have indicated that some this compound derivatives may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect positions them as potential treatments for neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; potential for new antibiotics. |

| Anticancer | Selective cytotoxicity towards various cancer cell lines; promising for drug development. |

| Anti-inflammatory | Inhibition of inflammatory pathways; potential therapeutic applications in chronic inflammation. |

| Neuroprotective | Protection against oxidative stress in neuronal cells; implications for neurodegenerative disease treatments. |

Case Studies

- Antimicrobial Activity : A study evaluated a series of this compound derivatives against a panel of bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Research : A recent investigation into the anticancer effects of this compound derivatives revealed that specific structural changes resulted in improved selectivity and potency against breast cancer cell lines. Compounds demonstrated IC50 values in the nanomolar range, indicating strong potential as anticancer agents .

- Neuroprotection : In vitro studies showed that certain this compound derivatives could mitigate hydrogen peroxide-induced cell death in neuronal cell cultures. These findings suggest that these compounds could be further explored for their therapeutic potential in neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 2-Cyanothiazole involves its interaction with specific molecular targets and pathways. The nitrile group and thiazole ring can participate in various biochemical interactions, leading to the modulation of enzyme activity and cellular processes. For example, this compound derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2-Bromothiazole (CAS 3034-53-5)

- Molecular Formula : C₃H₂BrNS

- Molecular Weight : 164.02 g/mol

- Key Differences: The bromine atom at the 2-position makes it a precursor for 2-cyanothiazole via cyanation (). Used in coupling reactions (e.g., N-arylation of azaindoles), whereas this compound is more reactive in nucleophilic substitutions.

2-Aminobenzothiazole (CAS 136-95-8)

- Molecular Formula : C₇H₆N₂S

- Molecular Weight : 150.20 g/mol

- Key Differences: The benzothiazole core (fused benzene-thiazole) increases aromaticity and stability compared to monocyclic this compound. The amino group (-NH₂) enhances hydrogen-bonding capacity, making it more polar and pharmacologically active (e.g., antimicrobial and antitumor applications) ().

4-Cyanothiazole (CAS 1452-15-9) and 5-Cyanothiazole (CAS 25742-12-5)

- Isomeric Differences: The cyano group at the 4- or 5-position alters electronic distribution. For example, this compound’s cyano group directly adjacent to the sulfur atom may increase electron withdrawal, affecting ring reactivity. Synthetic Utility: this compound is more commonly used in API synthesis due to its straightforward preparation ().

2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole

- Core Heterocycle : Benzoxazole (oxygen instead of sulfur) vs. thiazole.

- Key Differences :

- Electron Density : Thiazoles are more electron-rich due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity in electrophilic substitutions.

- Applications : Benzoxazole derivatives are used in materials science, while thiazoles are prevalent in drug discovery ().

Activité Biologique

2-Cyanothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyano group () enhances its reactivity and biological activity.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains and fungi. Studies indicate that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that this compound derivatives possess significant anticancer activity. For instance, compounds derived from this scaffold have been tested against multiple cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis .

- Anti-inflammatory Effects : Several studies have indicated that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

- Antitubercular Activity : Recent investigations have highlighted its potential against Mycobacterium tuberculosis, suggesting it could be developed as a novel anti-tuberculosis agent .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in disease processes. For example, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cell Cycle Arrest : In cancer cells, this compound induces G0/G1 phase arrest, leading to reduced proliferation and increased apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may help mitigate oxidative stress associated with various diseases .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- Inhibition of COX Enzymes :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What frameworks should guide the ethical use of this compound in biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.